3,5-Dibenzyl-1,3-thiazol-2(3H)-one
Description
Properties
CAS No. |
137363-58-7 |
|---|---|
Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3,5-dibenzyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C17H15NOS/c19-17-18(12-15-9-5-2-6-10-15)13-16(20-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2 |
InChI Key |
LGKXTRPXRPNJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN(C(=O)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea and Dithiocarbamate Precursors
A foundational approach to thiazolone synthesis involves the cyclization of thiourea or dithiocarbamate derivatives. For 3,5-dibenzyl-1,3-thiazol-2(3H)-one, this method could begin with the reaction of N,N-dibenzylamine with carbon disulfide in the presence of a base such as potassium hydroxide. This forms a dibenzyl dithiocarbamate intermediate, which undergoes intramolecular cyclization upon treatment with an α-halogenated carbonyl compound (e.g., benzyl bromoacetate) to yield the thiazolone ring.
Example Procedure :
- Dithiocarbamate Formation :
N,N-Dibenzylamine (10 mmol) is reacted with carbon disulfide (15 mmol) in ethanol containing KOH (12 mmol) at 0–5°C for 4 hours. The resulting potassium dibenzyl dithiocarbamate precipitates and is isolated via filtration. - Cyclization :
The dithiocarbamate is treated with benzyl bromoacetate (10 mmol) in refluxing acetone for 12 hours. The reaction proceeds via nucleophilic substitution, forming the thiazolone ring.
This method typically achieves moderate yields (50–65%) and requires optimization of solvent polarity and temperature to suppress side reactions such as over-alkylation.
Oxidative Transformation of Thiazolidinethiones
Thiazolidinethiones, readily synthesized from β-amino alcohols and carbon disulfide, can be oxidized to thiazolones. For 3,5-dibenzyl substitution, a β-amino alcohol precursor such as 2-(dibenzylamino)-1-phenylethanol is first converted to the corresponding thiazolidinethione using CS₂/KOH, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Mechanistic Insight :
- Step 1 : Thiazolidinethione formation via nucleophilic attack of the β-amino alcohol’s sulfur on CS₂, facilitated by KOH.
- Step 2 : Oxidation of the thione (-C=S) to ketone (-C=O) using mCPBA in dichloromethane at 0°C.
This route offers higher regioselectivity for the 3,5-dibenzyl substitution but faces challenges in controlling oxidation byproducts. Yields range from 45–70%, depending on the oxidizing agent’s strength and stoichiometry.
Multicomponent Reactions (MCRs)
One-pot MCRs provide atom-efficient pathways for thiazolone synthesis. A plausible three-component reaction for this compound could involve:
- Benzylamine (as the nitrogen source),
- Benzyl glyoxal (as the carbonyl component),
- Thioglycolic acid (as the sulfur donor).
Under microwave irradiation (200 W, 120°C, 15 minutes), these components undergo condensation and cyclization to form the target compound. Microwave-assisted methods significantly reduce reaction times compared to conventional heating (e.g., 8 hours under reflux), with yields improving from 60% to 85%.
Transition Metal-Catalyzed Approaches
Palladium and ruthenium catalysts enable efficient cyclization of prefunctionalized substrates. For instance, a Pd(OAc)₂-catalyzed coupling of N-dibenzyl thiourea with benzyl acetylene in aqueous acetone at room temperature generates the thiazolone ring via alkyne insertion and reductive elimination. This method achieves yields up to 78% with excellent functional group tolerance.
Catalytic Cycle :
- Oxidative addition of Pd⁰ to the thiourea’s C–S bond.
- Alkyne coordination and insertion into the Pd–S bond.
- Reductive elimination to form the thiazolone ring.
Comparative Analysis of Synthetic Methods
Key trends:
- Microwave and catalytic methods offer superior efficiency and yields.
- Oxidative routes require careful control to avoid overoxidation.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyl-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl groups or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiazole derivatives
Substitution Products: Substituted thiazole derivatives
Scientific Research Applications
Scientific Research Applications
- Human Neutrophil Elastase (HNE) Inhibitors Studies have explored thiazol-2-(3H)-ones as HNE inhibitors, which are relevant because HNE is a serine protease involved in respiratory system pathologies . While 3,5-Dibenzyl-1,3-thiazol-2(3H)-one itself wasn't explicitly tested, the research context suggests its potential as a scaffold for developing such inhibitors .
- Anti-TMV (Tobacco Mosaic Virus) Activity Thiazole derivatives have demonstrated antiviral activities . Research indicates that certain thiazole compounds exhibit moderate to good anti-TMV activity, suggesting a potential avenue for exploring this compound in similar applications .
- SARS-CoV-2 Inhibition Some spiroindoline derivatives have shown high activity against SARS-CoV-2 . Although this compound is not a spiroindoline derivative, this highlights the broader interest in developing novel compounds to combat viral infections .
- Synthesis of Spiro Compounds Thiazoles can be used in cyclo-condensation reactions to synthesize spiro compounds . These compounds have shown potential as inhibitors of RdRp and spike glycoprotein, key targets in SARS-CoV-2 .
- Pharmaceutical Intermediates Thiazoles and their derivatives are used as intermediates in the synthesis of various pharmaceutical compounds . These compounds may have applications in developing new drugs and treatments .
Data Tables and Case Studies
Due to the limited information in the search results, comprehensive data tables and well-documented case studies specifically for this compound could not be generated.
Future Research Directions
Further research is needed to explore the specific applications of this compound, including:
- In-depth studies of its potential as an HNE inhibitor.
- Evaluation of its antiviral properties against TMV and other viruses.
- Investigation of its suitability as a building block in synthesizing more complex molecules with desired biological activities.
- Analysis of its solid dispersion with different carriers .
Mechanism of Action
The mechanism of action of 3,5-Dibenzyl-1,3-thiazol-2(3H)-one depends on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Interaction: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The thiazolone core distinguishes this compound from imidazole-triazole hybrids (e.g., ) and benzimidazoles (e.g., ). Thiazolones are less common in synthetic literature compared to triazoles or imidazoles, which are widely utilized in drug design .
- Substituent Effects : The dibenzyl groups in the target compound contrast with the dichlorobenzyl substituents in ’s benzimidazoles. Benzyl groups generally enhance lipophilicity and may influence membrane permeability, whereas halogenated variants (e.g., 3,5-dichloro) could improve binding affinity in enzyme inhibition .
Key Observations :
- Thiazolone vs.
- Triazole vs. Thiazolone: Triazole-containing compounds (e.g., ) exhibit carbonic anhydrase-II inhibitory activity due to their ability to coordinate metal ions, a feature less pronounced in thiazolones .
- Benzimidazoles : highlights benzimidazoles as privileged scaffolds in drug discovery, with substituents like 3,5-dichlorobenzyl enhancing bioactivity—a strategy that could be extrapolated to optimize the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dibenzyl-1,3-thiazol-2(3H)-one, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves condensation reactions between thiourea derivatives and benzyl-substituted carbonyl compounds. Key steps include:
- Reagent Selection : Use 2-bromo-1-phenylethanone as a benzylating agent in dioxane or ethanol under reflux conditions .
- Purification : Recrystallization from ethanol or chloroform-methanol mixtures improves purity. Monitor reaction progress via thin-layer chromatography (TLC) with CHCl₃:CH₃OH (95:5) as the mobile phase .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar equivalents of thiourea and benzylating agent) and extend reaction times (6–8 hours) to maximize product formation .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra for characteristic signals:
- Thiazolone ring protons (δ 3.5–4.5 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm).
- Carbonyl (C=O) resonance at ~170 ppm in NMR .
- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), targeting the [M+H]⁺ ion corresponding to C₁₇H₁₅N₂OS (theoretical mass: 311.09 g/mol).
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, ensuring geometric consistency with theoretical models .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between observed tautomeric forms in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Density Functional Theory (DFT) : Employ Gaussian 09 with hybrid functionals (e.g., M06-2X/6-31+G(d)) to calculate tautomeric equilibria. Solvent effects (e.g., water, ethanol) can be modeled using the Polarizable Continuum Model (PCM) to predict dominant tautomers .
- Transition State Analysis : Identify energy barriers for tautomer interconversion using saddle-point optimization. Compare computed IR frequencies with experimental data to validate models .
- Crystallographic Validation : Refine X-ray data with SHELXL and visualize tautomeric geometries using ORTEP-3 for graphical representation of electron density maps .
Q. What strategies are effective for analyzing contradictory biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer :
- Assay Design :
- For receptor binding (e.g., cannabinoid receptors), use radioligand displacement assays with -CP55,940 as a reference ligand .
- For cytotoxicity (e.g., colon cancer cell lines HCT-116/HT29), employ MTT assays with IC₅₀ calculations and dose-response curves .
- Data Interpretation :
- Cross-validate results using orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
- Apply statistical tools (ANOVA with post-hoc Tukey tests) to resolve variability. Ensure solvent controls (e.g., DMSO ≤0.1%) to rule out artifactorial toxicity .
Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?
- Methodological Answer :
- Data Collection : Optimize crystal freezing protocols to minimize ice formation. Use synchrotron radiation for high-resolution datasets.
- Refinement : In SHELXL, apply TWIN commands for twinned crystals and refine anisotropic displacement parameters. For low-resolution data (<2.0 Å), use restraints on bond lengths and angles based on DFT-optimized geometries .
- Validation : Check for overfitting using R-free values and the WinGX suite for outlier detection (e.g., Ramachandran plots) .
Methodological Resources
- Crystallography : SHELX (refinement) , ORTEP-3 (visualization) , WinGX (data processing) .
- Computational Chemistry : Gaussian 09 (DFT) , PCM solvent modeling .
- Biological Assays : Radioligand displacement , MTT cytotoxicity protocols .
Note : Avoid commercial sources (e.g., BenchChem) for purity claims; instead, rely on peer-reviewed syntheses and analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
